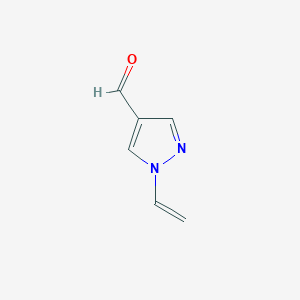
N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine
Vue d'ensemble
Description
“N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 . This indicates that the compound contains a cyclopentyl group and two dimethylamine groups attached to an ethane-1,2-diamine backbone.Physical And Chemical Properties Analysis
“N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine” is a liquid at room temperature . The compound has a molecular weight of 156.27 g/mol .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
A commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This includes Ni/trans-N,N'-dimethyl-1,2-cyclohexanediamine providing a method for alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes, a significant advancement over previous methods requiring elevated temperatures and limited to aryl- and vinylboron reagents (Saito & Fu, 2007).
Advanced Materials Synthesis
N,N'-Dimethylethane-1,2-diamine has been utilized in the synthesis of macrocyclic aramides, demonstrating a new class of N-substituted para-oriented cyclic aromatic amide (cycloaramid) oligomers. This diamine was key in producing high-yield cyclic oligomers through condensation with terephthaloyl chloride, offering a novel route to high molecular weight linear polymers from new cycloaramides (Memeger et al., 1993).
Analytical Chemistry
The study of intramolecular methyl migration in protonated forms of N,N'-dimethylethane-1,2-diamine was carried out using tandem mass spectrometry. This research provides insight into the mechanisms of SN2 methyl migration, revealing high-energy inversion and retention mechanisms that depend on the distance between nitrogen atoms in the diamine, contributing to our understanding of the behavior of these molecules under protonated conditions (Zhang, Yao, & Guo, 2008).
CO2 Capture Technologies
N1,N2-Dimethylethane-1,2-diamine (DMEDA) has been investigated as a new and potential diamine absorbent for CO2 capture. Research into its equilibrium solubility, kinetics, and reaction with CO2 has highlighted its effectiveness, showcasing the substance's potential in environmental applications (Zheng et al., 2020).
Ligand Synthesis for Metal Complexes
The synthesis of chiral c(2)-symmetric diamino-bisoxazoline ligands using N,N'-dimethylethane-1,2-diamine demonstrates its application in creating tetradentate chiral N(4) ligands. These ligands, upon reaction with metal halides like MnCl(2) and FeCl(2), form complexes that have been studied as catalysts for enantioselective epoxidation, indicating the importance of N,N'-dimethylethane-1,2-diamine in the development of chiral catalysts (Guillemot, Neuburger, & Pfaltz, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPSXMOXGQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244133 | |
| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine | |
CAS RN |
938459-03-1 | |
| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1517409.png)
![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)

![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)



